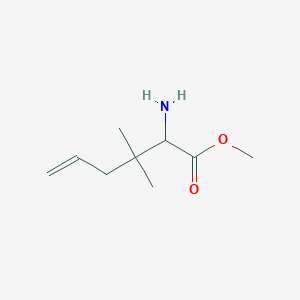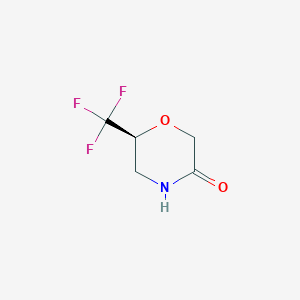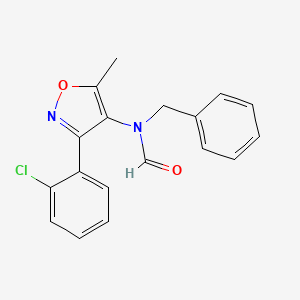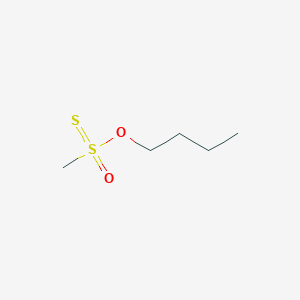![molecular formula C30H46F2O2 B12844427 7,8-Difluoro-2-pentyl-6-((trans-4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)methoxy)chromane](/img/structure/B12844427.png)
7,8-Difluoro-2-pentyl-6-((trans-4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)methoxy)chromane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Difluoro-2-pentyl-6-((trans-4’-propyl-[1,1’-bi(cyclohexan)]-4-yl)methoxy)chromane is a complex organic compound that belongs to the class of chromanes. Chromanes are known for their diverse biological activities and are often used in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Difluoro-2-pentyl-6-((trans-4’-propyl-[1,1’-bi(cyclohexan)]-4-yl)methoxy)chromane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromane ring to chromanol derivatives.
Substitution: Halogen atoms in the structure can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chromanol derivatives.
Applications De Recherche Scientifique
7,8-Difluoro-2-pentyl-6-((trans-4’-propyl-[1,1’-bi(cyclohexan)]-4-yl)methoxy)chromane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7,8-Difluoro-2-pentyl-6-((trans-4’-propyl-[1,1’-bi(cyclohexan)]-4-yl)methoxy)chromane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Difluoro-4’- (trans-4-pentylcyclohexyl)biphenyl
- 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole
- trans, trans-4-(2,3-Difluoro-4-methylphenyl)-4’-ethylbicyclohexyl
Uniqueness
7,8-Difluoro-2-pentyl-6-((trans-4’-propyl-[1,1’-bi(cyclohexan)]-4-yl)methoxy)chromane is unique due to its specific substitution pattern and the presence of both fluorine atoms and a chromane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C30H46F2O2 |
|---|---|
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
7,8-difluoro-2-pentyl-6-[[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C30H46F2O2/c1-3-5-6-8-26-18-17-25-19-27(28(31)29(32)30(25)34-26)33-20-22-11-15-24(16-12-22)23-13-9-21(7-4-2)10-14-23/h19,21-24,26H,3-18,20H2,1-2H3 |
Clé InChI |
IMUOHWQGIWDHTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC2=CC(=C(C(=C2O1)F)F)OCC3CCC(CC3)C4CCC(CC4)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12844364.png)




![((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B12844388.png)
![2-Chloronaphtho[2,3-d]oxazole](/img/structure/B12844391.png)


![3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid](/img/structure/B12844403.png)
